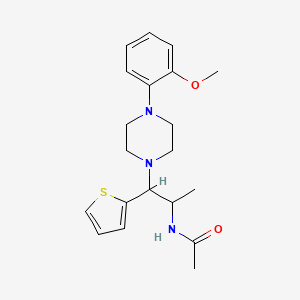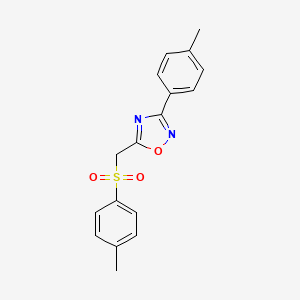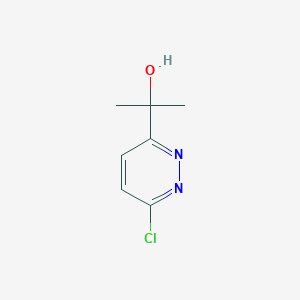
2-(6-Chloropyridazin-3-yl)propan-2-ol
Overview
Description
2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 g/mol .
Synthesis Analysis
The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol involves a reaction in a solution of THF (Tetrahydrofuran) and toluene, stirred at -20°C under N2 atmosphere. The reaction involves the addition of f-BuOH (tert-Butanol) in THF dropwise. The solution is then warmed to 30°C and cooled back down to -20°C followed by the addition of the methyl 6-chloropyridazine-3-carboxylate in portions. The solution quickly turns dark violet and is stirred at 0°C for 30 minutes. The solution is then poured into a flask containing 1 N aqueous hydrochloric acid at -50°C, diluted with ethyl acetate, and stirred for 10 minutes .Scientific Research Applications
Fluoride Detection
This compound has been used in the synthesis of a reversible colorimetric chemosensor for the detection of fluoride . The chemosensor, known as PDJ, displayed a selective colorimetric detection to fluoride with a variation of color from colorless to yellow . This application is particularly important in monitoring and sensing fluoride, which is of great importance to health care and the environment .
Corrosion Inhibition
“2-(6-Chloropyridazin-3-yl)propan-2-ol” has been used in the development of a novel and effective inhibitor for copper in H2SO4 medium . The experimental studies demonstrate that this compound is a modest cathodic corrosion inhibitor and its adsorption onto the copper/solution surface accords with the Langmuir monolayer adsorption . This application is particularly useful in industries where copper is used and needs to be protected from corrosion .
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYLFAZRGGRFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)propan-2-ol | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

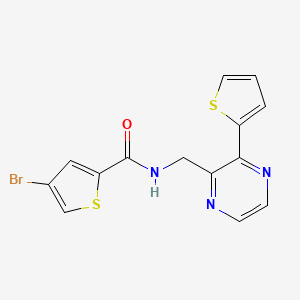
![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)
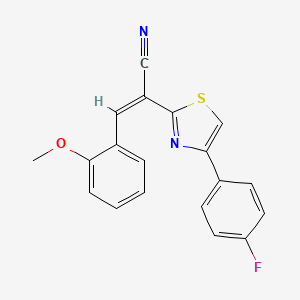
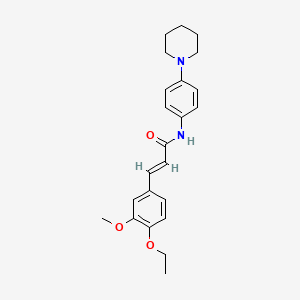
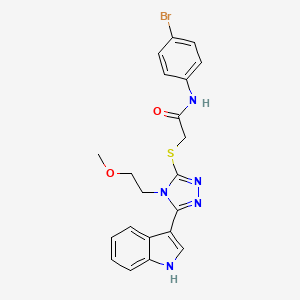

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)
